1,7,7-Trimethyl-4-[(3-methylpiperidin-1-yl)carbonyl]bicyclo[2.2.1]heptan-2-one
Description
The compound 1,7,7-Trimethyl-4-[(3-methylpiperidin-1-yl)carbonyl]bicyclo[2.2.1]heptan-2-one is a bicyclic monoterpenoid derivative featuring a norbornane (bicyclo[2.2.1]heptane) skeleton with a 3-methylpiperidin-1-yl carbonyl group at position 4. These derivatives are notable for their diverse applications in organic synthesis, pharmaceuticals, and consumer products (e.g., UV filters) .
Key structural features of the target compound include:
- Bicyclic framework: Provides rigidity and influences stereochemical properties.
- Methyl groups at positions 1,7,7: Contribute to hydrophobicity and steric effects.
Properties
Molecular Formula |
C17H27NO2 |
|---|---|
Molecular Weight |
277.4 g/mol |
IUPAC Name |
1,7,7-trimethyl-4-(3-methylpiperidine-1-carbonyl)bicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C17H27NO2/c1-12-6-5-9-18(11-12)14(20)17-8-7-16(4,13(19)10-17)15(17,2)3/h12H,5-11H2,1-4H3 |
InChI Key |
HKIBCRLHCNTBQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)C(=O)C23CCC(C2(C)C)(C(=O)C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,7,7-Trimethyl-4-[(3-methylpiperidin-1-yl)carbonyl]bicyclo[2.2.1]heptan-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a bicyclo[2.2.1]heptan-2-one derivative with a piperidine derivative under specific conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product.
Chemical Reactions Analysis
Nucleophilic Additions to the Carbonyl Group
The ketone group undergoes nucleophilic attack, forming secondary alcohols or amines depending on the reagent:
Mechanistic Insight : The electron-withdrawing bicyclic framework polarizes the carbonyl, enhancing electrophilicity and facilitating nucleophilic attack. Steric hindrance from the piperidine group moderates reaction rates.
Piperidine Nitrogen Functionalization
The 3-methylpiperidine moiety undergoes alkylation or acylation:
Key Observation : The tertiary nitrogen’s basicity (pKa ~8–9) allows protonation under acidic conditions, enabling selective functionalization .
Ring-Opening and Cycloaddition Reactions
The bicyclo[2.2.1]heptane framework participates in strain-driven transformations:
Notable Limitation : Ring-opening requires harsh conditions due to the stability of the bicyclic system.
Oxidation and Tautomerism
The ketone resists further oxidation under standard conditions (e.g., KMnO₄, CrO₃), but enolization enables tautomerism:
| Process | Conditions | Outcome | Citation |
|---|---|---|---|
| Enolization | Base (e.g., LDA), THF, –78°C | Enolate formation, enabling alkylation at C3 | |
| Tautomerism | Protic solvents, RT | Keto-enol equilibrium (minor enol content <5%) |
Spectroscopic Evidence : IR spectra show a strong C=O stretch at ~1,710 cm⁻¹, confirming ketone dominance .
Biological Activity and Receptor Interactions
While not a direct reaction, the compound’s interactions with biological targets inform its synthetic applications:
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds structurally similar to 1,7,7-trimethyl-4-[(3-methylpiperidin-1-yl)carbonyl]bicyclo[2.2.1]heptan-2-one exhibit promising anticancer properties. For instance, derivatives of related bicyclic structures have shown cytotoxic effects against various cancer cell lines such as HCT-116 and MCF-7, with IC50 values indicating effective inhibition of cell proliferation .
Neuropharmacological Effects
The piperidine moiety suggests potential applications in neuropharmacology, particularly in the modulation of neurotransmitter systems. Compounds with similar structures have been investigated for their effects on cognitive function and neuroprotection . The interaction with specific receptors might provide insights into developing treatments for neurodegenerative diseases.
Case Study 1: Anticancer Evaluation
A study focusing on the synthesis of novel compounds related to 1,7,7-trimethyl-4-[(3-methylpiperidin-1-yl)carbonyl]bicyclo[2.2.1]heptan-2-one demonstrated significant anticancer activity against multiple tumor cell lines. The synthesized derivatives exhibited varying degrees of cytotoxicity, with some compounds showing IC50 values as low as 3.6 µM against HCT-116 cells . This highlights the potential for further research into this compound's derivatives in cancer therapy.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HCT-116 | 3.6 |
| Compound B | MCF-7 | 11.0 |
| Compound C | HeLa | 5.0 |
Case Study 2: Neuroprotective Properties
In another investigation, derivatives of bicyclic compounds were evaluated for their neuroprotective effects in models of neurodegeneration. These studies indicated that certain modifications to the piperidine ring could enhance protective effects against oxidative stress-induced neuronal damage . This suggests that similar modifications to 1,7,7-trimethyl-4-[(3-methylpiperidin-1-yl)carbonyl]bicyclo[2.2.1]heptan-2-one could yield beneficial neuroprotective agents.
Mechanism of Action
The mechanism of action of 1,7,7-Trimethyl-4-[(3-methylpiperidin-1-yl)carbonyl]bicyclo[2.2.1]heptan-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent-Based Classification and Properties
The following table compares the target compound with structurally related bicyclo[2.2.1]heptan-2-ones based on substituent type, molecular properties, and applications:
Functional Group and Reactivity Comparisons
- Aromatic vs. Aliphatic Substituents: 4-MBC (aromatic benzylidene group) exhibits strong UV absorption (λmax ~300 nm) but faces regulatory restrictions due to endocrine disruption .
Halogenated Derivatives :
Stereochemical Variations :
- Enantiomers of 4-MBC (e.g., (1R,4S)-isomer) exhibit distinct biological activities . The target compound’s stereochemistry (unspecified in available data) could similarly influence its pharmacological profile.
Biological Activity
1,7,7-Trimethyl-4-[(3-methylpiperidin-1-yl)carbonyl]bicyclo[2.2.1]heptan-2-one is a bicyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article focuses on the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a bicyclo[2.2.1]heptane core with a trimethyl group and a piperidine-derived carbonyl substituent. Its molecular formula is , and it has a molecular weight of 247.36 g/mol.
Antimicrobial Activity
Research has indicated that derivatives of bicyclic compounds, including those similar to 1,7,7-trimethyl derivatives, exhibit significant antimicrobial properties. For instance, studies have shown that certain bicyclic structures can inhibit the growth of various bacterial strains and fungi, suggesting potential applications in treating infections .
Anticancer Properties
Several studies have explored the anticancer potential of bicyclic compounds. For example, compounds with structural similarities to 1,7,7-trimethyl derivatives have been tested against different cancer cell lines, demonstrating cytotoxic effects. In vitro assays revealed that these compounds could induce apoptosis in cancer cells through various mechanisms such as cell cycle arrest and modulation of apoptotic pathways .
Neuropharmacological Effects
The presence of the piperidine moiety in the structure suggests possible neuropharmacological effects. Compounds with similar structures have been investigated for their ability to interact with neurotransmitter receptors, potentially leading to anxiolytic or antidepressant effects. Studies indicate that modifications in the bicyclic structure can enhance binding affinity to specific receptors involved in mood regulation .
The mechanisms by which 1,7,7-trimethyl-4-[(3-methylpiperidin-1-yl)carbonyl]bicyclo[2.2.1]heptan-2-one exerts its biological effects are not fully elucidated but may involve:
- Receptor Modulation : Interaction with neurotransmitter systems (e.g., serotonin and dopamine receptors).
- Enzyme Inhibition : Potential inhibition of enzymes involved in cancer cell proliferation or microbial resistance.
- Oxidative Stress : Induction of oxidative stress leading to cancer cell apoptosis.
Case Studies
Q & A
Basic: What synthetic routes are recommended for preparing 1,7,7-trimethylbicyclo[2.2.1]heptan-2-one derivatives, and how can stereochemical control be achieved?
The bicyclo[2.2.1]heptan-2-one core can be synthesized via Diels-Alder reactions or intramolecular cyclization of pre-functionalized ketones. Stereochemical control is critical due to the rigid bicyclic structure. For example, enantioselective catalysis or chiral auxiliaries may be employed to isolate specific stereoisomers, as demonstrated in derivatives like (1S,2S,3R,4R)-3-hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptan-2-yl derivatives . Post-synthetic modifications, such as piperidinylcarbonyl group introduction (as in the target compound), require careful coupling conditions (e.g., carbodiimide-mediated acylation) to avoid racemization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
